1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea is a chemical compound with the molecular formula C24H16N2O5S and a molecular weight of 444.46 g/mol . This compound is known for its unique structure, which combines a thiourea group with a fluorescein moiety, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea typically involves the reaction of fluorescein-5-isothiocyanate with propargylamine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea involves its interaction with specific molecular targets. The fluorescein moiety allows the compound to act as a fluorescent probe, enabling the visualization of biological processes. The thiourea group can interact with various biomolecules, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea: Unique due to its combination of a thiourea group and a fluorescein moiety.
Fluorescein-5-isothiocyanate: Lacks the propargylamine component, making it less versatile in certain applications.
Propargylamine derivatives: Do not possess the fluorescent properties of fluorescein.
Uniqueness
This compound stands out due to its dual functionality, combining fluorescence with the reactivity of the thiourea group. This makes it particularly useful in applications requiring both properties .
Eigenschaften
Molekularformel |
C24H16N2O5S |
---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-prop-2-ynylthiourea |
InChI |
InChI=1S/C24H16N2O5S/c1-2-9-25-23(32)26-13-3-6-17-16(10-13)22(29)31-24(17)18-7-4-14(27)11-20(18)30-21-12-15(28)5-8-19(21)24/h1,3-8,10-12,27-28H,9H2,(H2,25,26,32) |
InChI-Schlüssel |
TVTXYTZGTAXOIF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.